molecular formula C19H24BrN5O2S B11247328 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11247328
M. Wt: 466.4 g/mol
InChI Key: OHFWETQOQBBUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and piperidine moieties, along with a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridazine ring.

    Attachment of the Bromobenzenesulfonyl Group: This step involves the reaction of the piperazine-substituted pyridazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Piperidine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound is utilized in chemical biology to probe biological systems and understand the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine moieties may enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and is known for its antibacterial activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine structure and is studied for its anti-tubercular activity.

Uniqueness

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. The combination of piperazine and piperidine moieties further enhances its potential as a versatile pharmacophore in drug development.

Properties

Molecular Formula

C19H24BrN5O2S

Molecular Weight

466.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C19H24BrN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2

InChI Key

OHFWETQOQBBUAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.